molecular formula C14H8S2 B3116503 Naphtho[1,2-b:5,6-b']dithiophene CAS No. 217-19-6

Naphtho[1,2-b:5,6-b']dithiophene

Cat. No. B3116503
CAS RN: 217-19-6
M. Wt: 240.3
InChI Key: MOZTVOICZIVCFC-UHFFFAOYSA-N
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Description

Naphtho[1,2-b:5,6-b’]dithiophene (NDT) is a π-conjugated naphthodithiophene derivative that has symmetrical planar structures . It is mainly utilized in the development of semiconductors due to its high charge mobility and high current on/off ratios .


Synthesis Analysis

The synthesis and characterization of 2,7-bis(hydroxymethyl)naphtho[1,2-b:5,6-b’]dithiophene 1 is described . Electrochemical investigations revealed that 1 and its precursor naphtho[1,2-b:5,6-b’]dithiophene (NDT) are moderate π-electron donors . A series of new quinoidal naphthodithiophenes, 2,7-bis(α,α-dicyanomethylene)-2,7-dihydronaphtho[1,2-b:5,6-b’]dithiophenes, in which all the four fused aromatic rings are incorporated into the quinoidal system, were synthesized .


Molecular Structure Analysis

Three novel copolymers based on zigzag naphthodithiophene (zNDT) with different aromatic rings as π bridges and different core side substitutions are designed and synthesized . The 2D conjugation structure and molecular planarity of the polymers can be effectively altered through the modification of conjugated side chains and π-bridges .


Chemical Reactions Analysis

The synthesis and characterization of 2,7-bis(hydroxymethyl)naphtho[1,2-b:5,6-b’]dithiophene 1 is described . Electrochemical investigations revealed that 1 and its precursor naphtho[1,2-b:5,6-b’]dithiophene (NDT) are moderate π-electron donors . It was found that both compounds can form 1:1 complexes with the π-electron accepting cyclophane cyclobis (paraquat-p-phenylene) (CBPQT 4+) .


Physical And Chemical Properties Analysis

Synthesis, properties, crystal structures, and semiconductor characteristics of naphtho[1,2-b:5,6-b’]dithiophene and -diselenophene derivatives are described .

Scientific Research Applications

Organic Solar Cells

NDT has been incorporated into donor–acceptor (D–A) small molecules and copolymers for solution-processed organic photovoltaics. These materials exhibit good solubility, thermal stability, and a well-ordered, π–π stacked crystallinity, desirable for photovoltaic applications. For instance, NDT-containing D–A small molecules like NDT(TTz)2 have shown promising results in preliminary photovoltaic devices, achieving power conversion efficiencies of up to 1.44% without extensive optimization. Similarly, NDT-based copolymers have been designed for polymer solar cells (PSCs), demonstrating efficiencies up to 4.88%, showcasing the potential of NDT derivatives in enhancing the performance of OSCs through optimized molecular design and device engineering (Dutta et al., 2012), (Bathula et al., 2013).

Organic Field-Effect Transistors

The introduction of NDT into the polythiophene backbone has led to semiconducting polymers with mobilities among the highest recorded for semiconducting polymers, attributed to the highly ordered thin-film structures and crystalline close π stacking. These materials are promising for printable electronics, demonstrating the role of NDT in achieving high-performance OFETs (Osaka et al., 2010).

Safety And Hazards

Naphtho[1,2-b:5,6-b’]dithiophene is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The alteration of polymer structure, particularly the modification of conjugated side chains and π-bridges, is an effective strategy for designing NDT-based polymers with high photovoltaic performance and potential applications in fullerene-free solar cells .

properties

IUPAC Name

[1]benzothiolo[7,6-g][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZTVOICZIVCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2SC=C3)C4=C1C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,2-b:5,6-b']dithiophene

CAS RN

217-19-6
Record name 217-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
382
Citations
S Shinamura, E Miyazaki… - The Journal of Organic …, 2010 - ACS Publications
In this paper we present the synthesis, structures, characterization, and applications to field-effect transistors (FETs) of naphtho[1,2-b:5,6-b′]dithiophene (NDT) and -diselenophene (…
Number of citations: 168 pubs.acs.org
C Bathula, CE Song, S Badgujar, SJ Hong… - Polymer …, 2013 - pubs.rsc.org
Two naphtho[1,2-b:5,6-b′]dithiophene-based copolymers, poly[4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene-2,7-diyl-alt-[4,6-{(1-thieno[3,4-b]thiophen-2-yl)-2-ethylhexan-…
Number of citations: 27 pubs.rsc.org
M He, W Li, Y Gao, H Tian, J Zhang, H Tong… - …, 2016 - ACS Publications
A polycyclic aromatic unit comprising six rings, ie, 5,11-bis(2-octyldodecyl)dithieno[3,2-b:3′,2′-b′]naphtho[1,2-b:5,6-b′]dithiophene (DTNDT), was developed. Four donor–acceptor …
Number of citations: 30 pubs.acs.org
S Shi, X Xie, P Jiang, S Chen, L Wang, M Wang… - …, 2013 - ACS Publications
Two donor–acceptor (D–A) copolymers, PzNDTDTBT and PzNDTDTBO, using 4,9-bis(2-ethylhexyloxy)naphtho[1,2-b:5,6-b′]dithiophene as an electron-rich unit and benzodiathiazole (…
Number of citations: 80 pubs.acs.org
P Dutta, W Yang, SH Eom, WH Lee, IN Kang… - Chemical …, 2012 - pubs.rsc.org
Two new small molecules with a rigid planar naphtho[1,2-b:5,6-b′]dithiophene (NDT) unit were designed and synthesized. Solution processed bulk-hetereojunction organic solar cells …
Number of citations: 68 pubs.rsc.org
X Zhu, B Xia, K Lu, H Li, R Zhou, J Zhang… - Chemistry of …, 2016 - ACS Publications
Two novel acceptor–donor–acceptor type small molecules based on a two-dimensional conjugated naphtho[1,2-b:5,6-b′]dithiophene (NDT) unit containing alkylthienyl or alkylphenyl …
Number of citations: 54 pubs.acs.org
P Dutta, H Park, WH Lee, IN Kang, SH Lee - Organic Electronics, 2012 - Elsevier
In this work, we have designed and synthesized a new naphtho[1,2-b:5,6-b′]dithiophene-containing enlarged π-conjugated donor–acceptor (D–A) small molecule, NDT(TTz) 2 , for …
Number of citations: 32 www.sciencedirect.com
P Dutta, H Park, WH Lee, IN Kang, SH Lee - Polymer Chemistry, 2014 - pubs.rsc.org
Alternating donor-acceptor (D–A) π-conjugated copolymers, poly[2,7-bis(3-hexadecylthiophene-2-yl)naphtho[1,2-b:5,6-b′]dithiophene-5,5′-diyl-alt-5,8-bis(4-hexadecylthiophen-2-yl)-…
Number of citations: 25 pubs.rsc.org
M Nakano, S Shinamura, Y Houchin, I Osaka… - Chemical …, 2012 - pubs.rsc.org
Although angular-shaped naphthodifurans, naphtho[1,2-b;5,6-b′]- and naphtho[2,1-b;6,5-b′]-difuran, are formally isoelectronic with chrysene as their thiophene counterparts, naphtho[…
Number of citations: 35 pubs.rsc.org
H Li, J Fang, J Zhang, R Zhou, Q Wu, D Deng… - Materials Chemistry …, 2018 - pubs.rsc.org
Small molecule solar cells have made great progress in recent years. Herein, we synthesized a novel small molecule donor NDTR with naphtho[1,2-b:5,6-b′]dithiophene (NDT) units …
Number of citations: 17 pubs.rsc.org

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